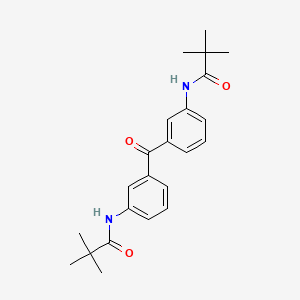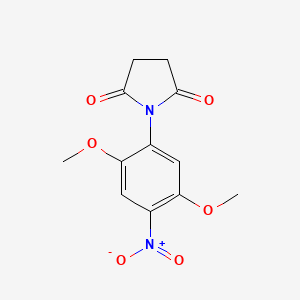
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide), commonly referred to as DCDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCDP is a white crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process involving the reaction of 3,1-phenylenediamine with 2,2-dimethylpropanoyl chloride.
Wirkmechanismus
The mechanism of action of DCDP is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DCDP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DCDP inhibits the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that DCDP exhibits anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCDP in lab experiments is its relative ease of synthesis. DCDP can be synthesized using relatively simple laboratory equipment and procedures. However, one of the limitations of using DCDP in lab experiments is its potential toxicity. DCDP has been shown to exhibit toxic effects in some cell lines, and caution should be exercised when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on DCDP. One area of interest is the development of DCDP-based drugs for the treatment of inflammatory and cancerous diseases. Another potential area of research is the development of new synthetic methodologies using DCDP as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of DCDP and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of DCDP involves several steps. Firstly, 3,1-phenylenediamine is reacted with thionyl chloride to form 3,1-phenylenediamine dihydrochloride. This is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, DCDP. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DCDP has been studied for its potential uses in various fields of scientific research. One of the most significant applications of DCDP is in the field of organic synthesis. DCDP can be used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential use in the field of medicinal chemistry. DCDP has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[3-[3-(2,2-dimethylpropanoylamino)benzoyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-22(2,3)20(27)24-17-11-7-9-15(13-17)19(26)16-10-8-12-18(14-16)25-21(28)23(4,5)6/h7-14H,1-6H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQOHDPBBIYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5070326.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)

![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)
![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)